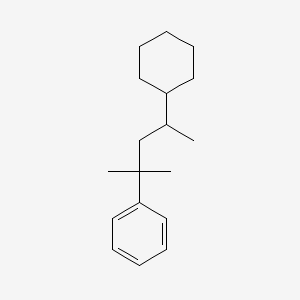
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine is a chemical compound that features a pyrazole ring substituted with an isopropyl group and a pyrimidine ring substituted with a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring:
Formation of the Pyrimidine Ring:
Coupling of the Rings: The final step involves coupling the pyrazole and pyrimidine rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrazole ring can be reduced under certain conditions.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides.
Major Products
Oxidation: Oxidation of the methylsulfanyl group can yield sulfoxides or sulfones.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazoles.
Substitution: Substitution of the isopropyl group can yield various alkyl or aryl derivatives.
Applications De Recherche Scientifique
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving pyrazole and pyrimidine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine involves its interaction with specific molecular targets and pathways. The pyrazole and pyrimidine rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine can be compared with other similar compounds, such as:
1-(1-ethyl-3-isopropyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine: This compound features a similar pyrazole ring but with different substituents.
4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine: This compound features a similar pyrimidine ring but with different substituents.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique properties and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H14N4S |
|---|---|
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
2-methylsulfanyl-4-(5-propan-2-yl-1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C11H14N4S/c1-7(2)10-8(6-13-15-10)9-4-5-12-11(14-9)16-3/h4-7H,1-3H3,(H,13,15) |
Clé InChI |
RBFYQYDOTWUWSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=NN1)C2=NC(=NC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)

![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)






![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)
![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)



